molecular formula C10H15FN4O4S2 B2375198 5-[(Dimethylsulfamoyl)amino]-6-fluoro-1,3-dimethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione CAS No. 2034542-73-7

5-[(Dimethylsulfamoyl)amino]-6-fluoro-1,3-dimethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione

Cat. No.: B2375198
CAS No.: 2034542-73-7
M. Wt: 338.37
InChI Key: OLFGMIDGXPWKRI-UHFFFAOYSA-N
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Description

This compound (CAS: 2034542-73-7, Mol. Formula: C₁₀H₁₅FN₄O₄S₂, Mol. Weight: 338.38) features a benzothiadiazole-dione core substituted with a dimethylsulfamoylamino group at position 5, a fluorine atom at position 6, and methyl groups at positions 1 and 3 . The λ⁶-sulfur configuration in the dithiadiazole ring confers unique electronic properties, while the fluorine atom enhances metabolic stability and bioavailability through electron-withdrawing effects.

Properties

IUPAC Name

6-(dimethylsulfamoylamino)-5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN4O4S2/c1-13(2)20(16,17)12-8-6-10-9(5-7(8)11)14(3)21(18,19)15(10)4/h5-6,12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFGMIDGXPWKRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NS(=O)(=O)N(C)C)F)N(S1(=O)=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(Dimethylsulfamoyl)amino]-6-fluoro-1,3-dimethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a suitable benzothiadiazole precursor with a dimethylsulfamoylamino group under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 5-[(Dimethylsulfamoyl)amino]-6-fluoro-1,3-dimethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-[(Dimethylsulfamoyl)amino]-6-fluoro-1,3-dimethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Serves as a fluorescent probe for imaging and detecting biological molecules.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 5-[(Dimethylsulfamoyl)amino]-6-fluoro-1,3-dimethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The compound’s fluorine atom and dimethylsulfamoylamino group play crucial roles in its binding affinity and specificity. The pathways involved often include signal transduction and metabolic pathways, which are critical for cell survival and proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Pharmacological Differences

Compound Name (CAS) Molecular Formula Mol. Weight Key Substituents Potential Applications Evidence Source
Target Compound (2034542-73-7) C₁₀H₁₅FN₄O₄S₂ 338.38 5-(dimethylsulfamoyl)amino, 6-F, 1,3-dimethyl Enzyme inhibition, DNA intercalation?
5-[(Dimethylsulfamoyl)amino]-1,3-dimethyl analog (2034588-39-9) C₁₀H₁₆N₄O₄S₂ 320.39 Lacks 6-F substituent Reduced metabolic stability
4-(2,2-dioxo-3-phenyl-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)butanoic acid C₁₆H₁₆N₂O₄S 332.38 Phenyl substituent, carboxylic acid side chain Fluorescent probes, intercalation
1-methyl-1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dione (443987-59-5) C₇H₆N₂O₂S 182.20 No sulfamoyl or fluorine substituents Baseline structural activity

Key Observations:

Role of Fluorine: The 6-fluoro substituent in the target compound distinguishes it from non-fluorinated analogs (e.g., CAS 2034588-39-9).

Sulfamoyl Group : The dimethylsulfamoyl moiety introduces sulfonamide-like functionality, which is absent in simpler benzothiadiazole-diones (e.g., CAS 443987-59-5). This group is associated with enzyme inhibition (e.g., carbonic anhydrase) and pesticidal activity in related structures .

Comparative Bioactivity: The phenyl-substituted analog (CAS in ) exhibits fluorescence and DNA intercalation properties, suggesting the target compound may share similar applications if its substituents permit planar stacking . Non-fluorinated analogs (e.g., CAS 2034588-39-9) may exhibit reduced target affinity due to the absence of fluorine’s electronic effects .

Pharmacological and Industrial Relevance

  • DNA Interaction : Fluorinated benzothiadiazoles (e.g., target compound) may act as DNA intercalators, as demonstrated by structurally related derivatives in fluorescence-based assays .
  • Pesticidal Activity : Benzothiadiazole esters with phosphorus or carbamate groups (e.g., ) show insecticidal properties. The target compound’s sulfamoyl group could mimic these activities, though further testing is required.
  • Enzyme Inhibition : Sulfonamide-containing analogs (e.g., ) inhibit enzymes like carbonic anhydrase, suggesting the target compound may have similar biochemical interactions.

Biological Activity

5-[(Dimethylsulfamoyl)amino]-6-fluoro-1,3-dimethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the nucleophilic substitution of a benzothiadiazole precursor with a dimethylsulfamoylamino group. The reaction is usually conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under basic conditions (e.g., sodium hydride or potassium carbonate) .

Chemical Structure

PropertyValue
IUPAC NameThis compound
Molecular FormulaC10H15FN4O4S2
Molecular Weight305.37 g/mol
InChI KeyOLFGMIDGXPWKRI-UHFFFAOYSA-N

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been shown to interact with specific molecular targets that are critical for cancer cell survival and proliferation. The presence of the dimethylsulfamoylamino group enhances its binding affinity to these targets, potentially inhibiting enzymes or proteins involved in tumor growth .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit enzymes such as α-amylase. In studies involving benzothiazole derivatives, compounds similar to 5-[(Dimethylsulfamoyl)amino]-6-fluoro have demonstrated significant inhibition rates against α-amylase, which is crucial for carbohydrate metabolism . For instance, one derivative achieved an inhibition rate of 87.5% at a concentration of 50 μg/mL .

The mechanism of action appears to involve disruption of cellular processes through enzyme inhibition and interference with signaling pathways. The fluorine atom and the dimethylsulfamoylamino group are critical for the compound's interaction with biological macromolecules .

Study on Anticancer Efficacy

In a recent study focusing on novel benzothiazole derivatives, compounds were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast and prostate cancer cells. This suggests that modifications to the benzothiadiazole structure can enhance anticancer efficacy .

Enzyme Inhibition Study

Another study highlighted the α-amylase inhibitory potential of related compounds. The synthesized hybrids showed promising results in vitro, with molecular docking studies confirming favorable interactions with the enzyme's active site. This opens avenues for developing antidiabetic agents based on this scaffold .

Comparison with Similar Compounds

Comparison Table:

Compound NameAnticancer Activityα-Amylase InhibitionBinding Affinity
5-[(Dimethylsulfamoyl)amino]-6-fluoro...HighModerateHigh
5-Fluoro-1,3-dimethyl-2,2-dioxo...ModerateHighModerate
6-(Methylsulfamoylamino)-5-fluoro...LowHighLow

This comparison illustrates that while 5-[(Dimethylsulfamoyl)amino]-6-fluoro exhibits high anticancer activity and good binding affinity due to its structural features, other compounds may show varying degrees of enzyme inhibition.

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